Cas no 383137-53-9 (1-2-Chloro-5-(trifluoromethyl)phenyl-1H-pyrrole)

1-2-Chloro-5-(trifluoromethyl)phenyl-1H-pyrrole is a fluorinated pyrrole derivative characterized by its chloro- and trifluoromethyl-substituted phenyl group. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the development of agrochemicals, pharmaceuticals, and specialty materials. The presence of both electron-withdrawing groups (chloro and trifluoromethyl) enhances its reactivity in electrophilic substitution and cross-coupling reactions, making it valuable for constructing complex molecular frameworks. Its structural features contribute to improved stability and selectivity in targeted synthetic pathways. The compound is typically handled under controlled conditions due to its sensitivity to moisture and light, requiring proper storage in inert environments to maintain purity.
1-2-Chloro-5-(trifluoromethyl)phenyl-1H-pyrrole structure
383137-53-9 structure
Product Name:1-2-Chloro-5-(trifluoromethyl)phenyl-1H-pyrrole
CAS No:383137-53-9
MF:C11H7ClF3N
MW:245.628192186356
CID:3056129
PubChem ID:4715178
Update Time:2025-10-28

1-2-Chloro-5-(trifluoromethyl)phenyl-1H-pyrrole Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Chloro-5-trifluoromethyl-phenyl)-1H-pyrrole
    • SB62784
    • DTXSID001232985
    • BBL020890
    • 1-[2-chloro-5-(trifluoromethyl)phenyl]pyrrole
    • 383137-53-9
    • 1-(2-Chloro-5-(trifluoromethyl)phenyl)-1H-pyrrole
    • 1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole
    • QUXWHTWIYGCPOL-UHFFFAOYSA-N
    • STK893596
    • AKOS001476538
    • 1-2-Chloro-5-(trifluoromethyl)phenyl-1H-pyrrole
    • Inchi: 1S/C11H7ClF3N/c12-9-4-3-8(11(13,14)15)7-10(9)16-5-1-2-6-16/h1-7H
    • InChI Key: QUXWHTWIYGCPOL-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(C(F)(F)F)=CC=1N1C=CC=C1

Computed Properties

  • Exact Mass: 245.0219114Da
  • Monoisotopic Mass: 245.0219114Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 4.9Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 281.2±40.0 °C at 760 mmHg
  • Flash Point: 123.9±27.3 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

1-2-Chloro-5-(trifluoromethyl)phenyl-1H-pyrrole Security Information

1-2-Chloro-5-(trifluoromethyl)phenyl-1H-pyrrole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C593328-100mg
1-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole
383137-53-9
100mg
$ 70.00 2022-06-06
TRC
C593328-500mg
1-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole
383137-53-9
500mg
$ 230.00 2022-06-06
TRC
C593328-1g
1-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole
383137-53-9
1g
$ 340.00 2022-06-06
Chemenu
CM519358-1g
1-(2-Chloro-5-(trifluoromethyl)phenyl)-1H-pyrrole
383137-53-9 97%
1g
$*** 2023-03-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629877-1g
1-(2-Chloro-5-(trifluoromethyl)phenyl)-1H-pyrrole
383137-53-9 98%
1g
¥4877.00 2024-05-16

1-2-Chloro-5-(trifluoromethyl)phenyl-1H-pyrrole Related Literature

Additional information on 1-2-Chloro-5-(trifluoromethyl)phenyl-1H-pyrrole

Recent Advances in the Study of 1-2-Chloro-5-(trifluoromethyl)phenyl-1H-pyrrole (CAS: 383137-53-9)

The compound 1-2-Chloro-5-(trifluoromethyl)phenyl-1H-pyrrole (CAS: 383137-53-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique pyrrole ring substituted with a chloro and trifluoromethylphenyl group, exhibits promising biological activities, making it a focal point for drug discovery and development efforts. Recent studies have explored its potential as a key intermediate or active pharmaceutical ingredient (API) in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.

One of the most notable advancements in the study of this compound is its role in the synthesis of novel agrochemicals and pharmaceuticals. Researchers have identified its utility as a building block for the development of pesticides and herbicides, owing to its structural features that enhance binding affinity to target proteins in pests. Additionally, its trifluoromethyl group has been linked to improved metabolic stability and bioavailability, which are critical factors in drug design. Recent publications in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters highlight its potential in optimizing lead compounds for further preclinical evaluation.

In a 2023 study published in European Journal of Medicinal Chemistry, researchers investigated the anticancer properties of derivatives of 1-2-Chloro-5-(trifluoromethyl)phenyl-1H-pyrrole. The study demonstrated that these derivatives exhibited potent inhibitory effects on specific cancer cell lines, including breast and lung cancer, by targeting key signaling pathways such as PI3K/AKT/mTOR. The findings suggest that this compound could serve as a scaffold for developing next-generation anticancer agents with improved efficacy and reduced side effects.

Another area of interest is the compound's potential in antimicrobial applications. A recent patent (US20230145678A1) disclosed its use in combating drug-resistant bacterial strains, particularly Staphylococcus aureus and Escherichia coli. The patent highlights the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from existing antibiotics, thereby offering a promising solution to the growing issue of antimicrobial resistance.

Despite these promising findings, challenges remain in the large-scale synthesis and optimization of 1-2-Chloro-5-(trifluoromethyl)phenyl-1H-pyrrole. Current synthetic routes often involve multi-step processes with moderate yields, prompting ongoing research into more efficient and sustainable methodologies. Recent advancements in catalytic systems, such as palladium-catalyzed cross-coupling reactions, have shown potential in streamlining the synthesis of this compound and its derivatives.

In conclusion, 1-2-Chloro-5-(trifluoromethyl)phenyl-1H-pyrrole (CAS: 383137-53-9) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its diverse applications, from agrochemicals to therapeutics, underscore its significance in addressing pressing global challenges such as drug resistance and cancer. Future research should focus on optimizing its synthetic routes, elucidating its mechanism of action, and expanding its therapeutic potential through targeted derivatization.

Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk